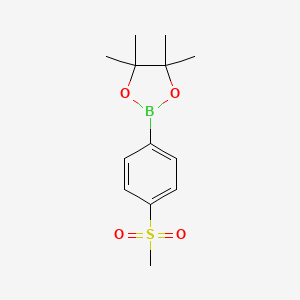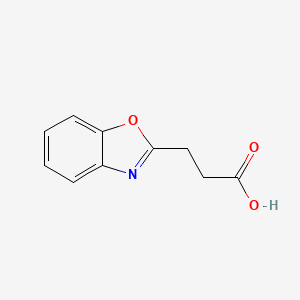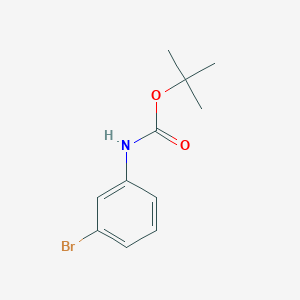
4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
説明
The compound 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a specialized chemical that has been synthesized and studied for its unique properties and potential applications in various fields of chemistry. While the provided abstracts do not directly describe this exact compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves strategies such as the traceless solid-phase sulfone linker strategy, as described in the preparation of functionalized 4,5,6,7-tetrahydroisoindole derivatives . Another method includes the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere to prepare compounds with a dioxaborolane ring . Additionally, the rhodium-catalyzed hydroboration of allyl phenyl sulfone has been used to synthesize similar compounds, demonstrating the versatility of synthetic approaches for dioxaborolane derivatives .
Molecular Structure Analysis
The molecular structure of related dioxaborolane compounds has been characterized by single-crystal X-ray diffraction studies. For instance, a compound with a dioxaborolane ring was found to have a twisted conformation on the C—C bond, with its mean plane inclined to the 3-methylphenyl ring by a significant angle . Another compound crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . These findings highlight the conformational aspects and spatial orientation of the dioxaborolane ring in these molecules.
Chemical Reactions Analysis
The chemical reactions involving dioxaborolane derivatives can be complex and diverse. For example, the Diels-Alder cycloaddition is employed to furnish vinyl sulfone resins, which are then reacted with isocyanides to liberate functionalized tetrahydroisoindole products . These reactions demonstrate the reactivity of the sulfone and dioxaborolane groups and their utility in constructing more complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structures and the absence of significant intermolecular interactions, as observed in the crystal structures . The extended conformation of substituent groups and the twisted conformation of the dioxaborolane ring suggest certain rigidity and steric considerations that may influence the compound's reactivity and solubility. However, specific physical properties such as melting points, boiling points, and solubility parameters are not detailed in the provided abstracts and would require further investigation.
科学的研究の応用
Synthesis and Molecular Structure
- The compound has been synthesized through rhodium-catalyzed hydroboration, characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Synthesis of Derivatives
- Derivatives like mercapto- and piperazino-methyl-phenylboronic acids were synthesized, showcasing applications in modifying molecular structures (Spencer et al., 2002).
- Novel stilbene derivatives of this compound have been synthesized, indicating its versatility in creating new molecular structures (Das et al., 2011).
Electrochemical Properties
- Electrochemical properties and reactions of sulfur-containing organoboron compounds, including variants of this compound, have been studied, revealing its potential in electrochemical applications (Tanigawa et al., 2016).
Synthesis for Material Science
- Its derivatives were used in the synthesis of boron-capped polyenes, potentially for use in new materials like LCD technology and as intermediates for neurodegenerative disease therapeutics (Das et al., 2015).
Crystal Structure and DFT Study
- The crystal structure and DFT study of derivatives show their application in molecular modeling and physicochemical property analysis (Huang et al., 2021).
Applications in Biosensing
- A derivative was used to develop a novel pyrene-based material for H2O2 detection in living cells, indicating its use in biosensing technologies (Nie et al., 2020).
Safety And Hazards
The safety information for 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSWBBKOSGKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374822 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
603143-27-7 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)











